molecular formula C14H25NO4S B2389745 O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate CAS No. 1372548-32-7

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate

Cat. No.: B2389745
CAS No.: 1372548-32-7
M. Wt: 303.42
InChI Key: LRGKTXXUBMJMIC-UHFFFAOYSA-N
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Description

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H25NO4S and a molecular weight of 303.42

Preparation Methods

The synthesis of O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate involves several steps. The synthetic routes typically include the reaction of piperidine derivatives with tert-butyl and ethyl groups under specific conditions. Detailed experimental procedures and outcomes for the synthesis of this compound can be found in specialized chemical synthesis databases. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, depending on the context of its use. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications.

Comparison with Similar Compounds

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

    O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but with an oxo group instead of a methylsulfanyl group.

    Other piperidine derivatives: These compounds may have different substituents, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-6-18-11(16)14(20-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKTXXUBMJMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (2.0 g, 7.75 mmol) in THF (100.0 mL) was cooled to −78° C. followed by drop wise addition of LDA (1.80 M in THF, 8.80 mL, 15.56 mmol) and the mixture stirred at the same temperature for 45 min followed by addition of dimethyl disulfide (2.21 mL, 23.25 mmol) at −78° C. The temperature of the reaction was slowly raised up to rt and left to stir for 6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 5% EtOAc:hexane to obtain the product as an orange viscous liquid (1.90 g, 83% yield). MS: 304.19 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
2.21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

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